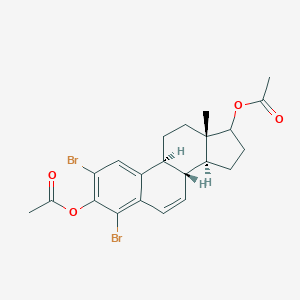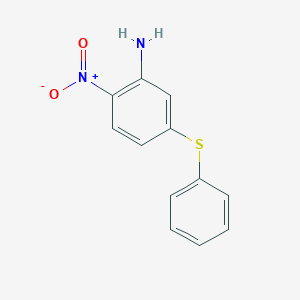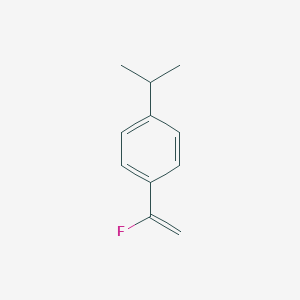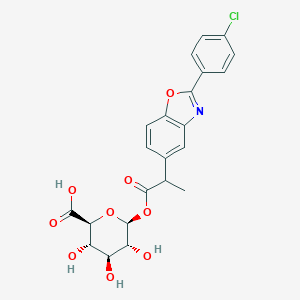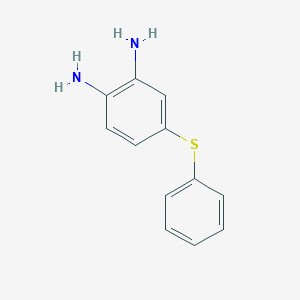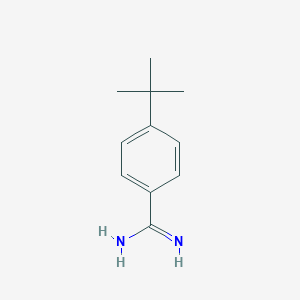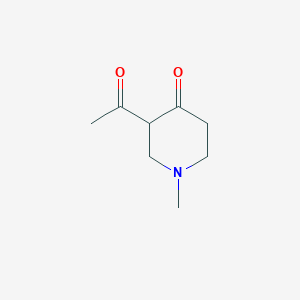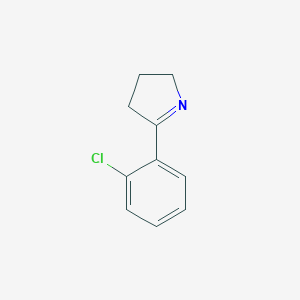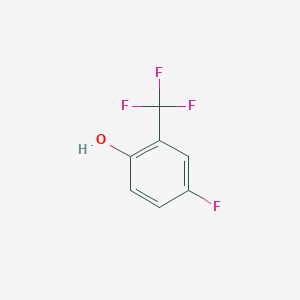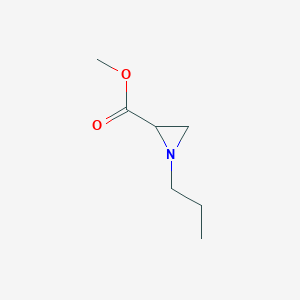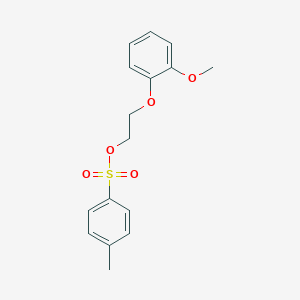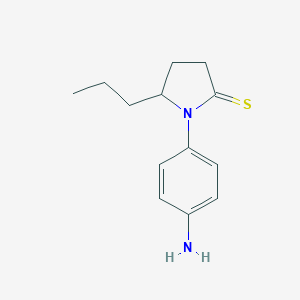
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione, also known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research. PAPP is a thione derivative of pyrrolidine and is a potent inhibitor of the enzyme prolyl oligopeptidase (POP). In
Mechanism Of Action
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's mechanism of action involves the inhibition of POP, an enzyme that plays a critical role in the degradation of neuropeptides. By inhibiting POP, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione increases the concentration of neuropeptides in the brain, leading to improved cognitive function and reduced inflammation.
Biochemical And Physiological Effects
Studies have shown that 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has a significant impact on the levels of neuropeptides in the brain. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's ability to inhibit POP leads to an increase in the concentration of neuropeptides, which in turn, improves cognitive function. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other organs. Additionally, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has been found to have anti-tumor properties, making it a promising candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the significant advantages of 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione is its ability to inhibit POP, making it a potent tool for studying the role of neuropeptides in various neurological disorders. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's anti-inflammatory and anti-tumor properties also make it a promising candidate for cancer treatment. However, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's potency and selectivity for POP may limit its use in other areas of research.
Future Directions
The potential therapeutic applications of 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione are vast and varied. Future research should focus on exploring 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's impact on other neurological disorders and its potential as a cancer treatment. Additionally, the development of more selective POP inhibitors may lead to the discovery of new therapeutic targets and treatments for various diseases.
Conclusion:
In conclusion, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione is a potent inhibitor of POP that has gained significant attention in the field of scientific research. Its ability to regulate neuropeptides and reduce inflammation makes it a promising candidate for the treatment of various neurological disorders and cancer. Future research should focus on exploring 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's potential therapeutic applications and developing more selective POP inhibitors.
Synthesis Methods
The synthesis of 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione involves the reaction of 4-aminobenzaldehyde with 5-bromopentanethiol in the presence of sodium methoxide. The reaction yields 1-(4-aminophenyl)-5-pentylthiol, which is then treated with chloroacetyl chloride to form 1-(4-aminophenyl)-5-pentylpyrrolidine-2-thione. The final step involves the reaction of the pyrrolidine derivative with propyl iodide to obtain 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione.
Scientific Research Applications
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's ability to inhibit POP has been linked to the regulation of neuropeptides, which play a crucial role in the functioning of the central nervous system. Additionally, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment.
properties
CAS RN |
126356-18-1 |
|---|---|
Product Name |
1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione |
Molecular Formula |
C13H18N2S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
1-(4-aminophenyl)-5-propylpyrrolidine-2-thione |
InChI |
InChI=1S/C13H18N2S/c1-2-3-11-8-9-13(16)15(11)12-6-4-10(14)5-7-12/h4-7,11H,2-3,8-9,14H2,1H3 |
InChI Key |
OEPNVFLTLDDWCN-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(=S)N1C2=CC=C(C=C2)N |
Canonical SMILES |
CCCC1CCC(=S)N1C2=CC=C(C=C2)N |
synonyms |
2-Pyrrolidinethione, 1-(4-aminophenyl)-5-propyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



